molecular formula C19H14ClN3O3 B4425150 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide

Cat. No. B4425150
M. Wt: 367.8 g/mol
InChI Key: CXUZTRUGBIYBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of COX-2, which is an enzyme that is involved in inflammation. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can be used to treat inflammation-related diseases. Additionally, the compound has been shown to have antitumor activity and can be used to treat tumors.

Advantages and Limitations for Lab Experiments

The advantages of using N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide in lab experiments include its ability to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. The compound has also been shown to have antitumor activity and can be used to treat tumors. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its efficacy in various applications.

Future Directions

There are several future directions for the research of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide. Some of these include:
1. Further research to determine the efficacy of the compound in treating various types of cancer.
2. Investigating the potential of the compound as an anti-inflammatory agent in treating inflammation-related diseases.
3. Studying the potential of the compound as an antitumor agent in treating tumors.
4. Investigating the potential of the compound as a therapeutic agent for other diseases.
5. Developing new synthesis methods for the compound to improve its efficiency and reduce its toxicity.
Conclusion:
This compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. It also has antitumor activity and can be used to treat tumors. However, further research is needed to determine its efficacy in various applications and to develop new synthesis methods to improve its efficiency and reduce its toxicity.

Scientific Research Applications

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide has been the subject of scientific research due to its potential applications in various fields. Some of the research areas include cancer treatment, anti-inflammatory agents, and antitumor agents. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammation-related diseases. Additionally, the compound has been shown to have antitumor activity and can be used to treat tumors.

properties

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c20-13-5-3-11(4-6-13)12-8-15-14(16(24)9-12)10-21-19(22-15)23-18(25)17-2-1-7-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZTRUGBIYBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide
Reactant of Route 2
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide
Reactant of Route 4
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide
Reactant of Route 5
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide
Reactant of Route 6
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide

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